molecular formula C8H6BrClO2 B1273138 3'-Bromo-5'-chloro-2'-hydroxyacetophenone CAS No. 59443-15-1

3'-Bromo-5'-chloro-2'-hydroxyacetophenone

Cat. No.: B1273138
CAS No.: 59443-15-1
M. Wt: 249.49 g/mol
InChI Key: FFAVKFQPEOGJOA-UHFFFAOYSA-N
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Description

3′ -Bromo-5′ -chloro-2′ -hydroxyacetophenone is a halogenated aromatic hydroxyl ketone. It participates in the synthesis of racemates of 8-bromo-6-chloro-2-alkyl substituted chroman-4-ones.

Scientific Research Applications

Synthesis of Heterocycles

3'-Bromo-5'-chloro-2'-hydroxyacetophenone has been utilized in the synthesis of pyrazolo[1,5‐a]pyridines, a type of heterocyclic compound. This synthesis involves azirines and demonstrates the compound's usefulness in creating complex molecular structures (Greszler & Stevens, 2009).

Phototransformation Studies

The compound has been the subject of phototransformation studies, where its conformational changes under UV radiation were investigated. This research provides insight into molecular behavior under specific light conditions (Pagacz-Kostrzewa et al., 2023).

Green Synthesis Applications

A study on green and convenient synthesis methods includes the use of this compound. This research highlights environmentally friendly approaches to synthesizing various substituted acetophenones, contributing to sustainable chemistry practices (Wen-ta, 2014).

Biocidal Activity

The biocidal activity of compounds derived from this compound has been explored. These studies are crucial for understanding the potential of such compounds in controlling harmful organisms (Kothari et al., 2001).

Structural Analysis

Structural analysis of derivatives of this compound, focusing on intramolecular hydrogen bonding, provides valuable information on the molecular configuration and stability of these compounds (Filarowski et al., 2004; Filarowski et al., 2006).

Kinetic Studies

The kinetics of iodination of hydroxyacetophenones, including this compound, has been researched. This provides insight into the reaction dynamics of the compound, which is essential for understanding its reactivity and potential applications (Dawle & Vibhute, 2010).

Complexation Studies

Research on the complexation behavior of this compound derivatives with metals like nickel is significant for applications in coordination chemistry and material science (Ourari et al., 2014).

Catalysis Research

The compound has been investigated in catalysis research, particularly in the iodination process, where its role as a catalyst or reactant offers insights into efficient chemical synthesis methods (Bell et al., 1974).

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

This compound participates in the synthesis of racemates of 8-bromo-6-chloro-2-alkyl substituted chroman-4-ones . It may also be used in the preparation of the bioactive 8-bromo-6-chloro-2-substituted 4-chromanone . It could be used in the synthesis of tetrahedral metallocene complexes containing vanadium (IV), and in the preparation of N?- [1- (5-bromo-2-hydroxyphenyl)ethylidene]-3,4,5-trihydroxybenzohydrazide dimethyl sulfoxide solvate trihydrate .

Biochemical Analysis

Biochemical Properties

3’-Bromo-5’-chloro-2’-hydroxyacetophenone plays a significant role in biochemical reactions, particularly in the synthesis of racemates of 8-bromo-6-chloro-2-alkyl substituted chroman-4-ones . It interacts with various enzymes and proteins, facilitating the formation of structurally related dienones by reacting with appropriate aldehydes . These interactions are crucial for the compound’s ability to participate in the synthesis of bioactive molecules.

Cellular Effects

The effects of 3’-Bromo-5’-chloro-2’-hydroxyacetophenone on cellular processes are diverse. It influences cell function by participating in the synthesis of bioactive compounds that can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, 3’-Bromo-5’-chloro-2’-hydroxyacetophenone exerts its effects through binding interactions with biomolecules. It participates in enzyme-catalyzed reactions, leading to the formation of bioactive compounds . The compound’s ability to act as a precursor in the synthesis of chroman-4-ones and chalcones highlights its role in enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Bromo-5’-chloro-2’-hydroxyacetophenone can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of 3’-Bromo-5’-chloro-2’-hydroxyacetophenone vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be more effective in facilitating the synthesis of bioactive compounds . Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

3’-Bromo-5’-chloro-2’-hydroxyacetophenone is involved in various metabolic pathways, particularly in the synthesis of chroman-4-ones and chalcones . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its importance in biochemical reactions and pharmaceutical development.

Transport and Distribution

Within cells and tissues, 3’-Bromo-5’-chloro-2’-hydroxyacetophenone is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, influencing its overall activity and function. Understanding the transport and distribution mechanisms is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of 3’-Bromo-5’-chloro-2’-hydroxyacetophenone is influenced by targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles, affecting its activity and function

Properties

IUPAC Name

1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAVKFQPEOGJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370785
Record name 3'-Bromo-5'-chloro-2'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59443-15-1
Record name 3'-Bromo-5'-chloro-2'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Bromo-5'-chloro-2'-hydroxyacetophenone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone used in the synthesis of chalcones?

A: 1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone serves as a crucial starting material in the synthesis of chalcones. [, ] The compound, also known as 3'-bromo-5'-chloro-2'-hydroxyacetophenone, undergoes a condensation reaction with various benzaldehydes. [, ] This reaction, typically carried out in the presence of a base, forms a carbon-carbon double bond, resulting in the formation of a series of chalcone derivatives with varying substituents on the phenyl ring. []

Q2: What can be said about the antimicrobial activity of the synthesized chalcones?

A: The synthesized chalcones, derived from 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone, were tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [] The research demonstrated that these chalcone derivatives exhibited varying degrees of antimicrobial activity. Importantly, their effectiveness was compared to standard antimicrobial drugs like Amoxicillin, Ciprofloxacin, and Griseofulvin. [] This comparison provides a valuable benchmark for assessing the potential of these novel chalcones as antimicrobial agents.

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